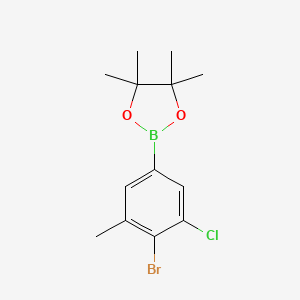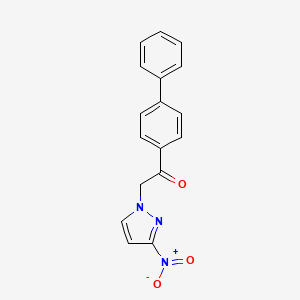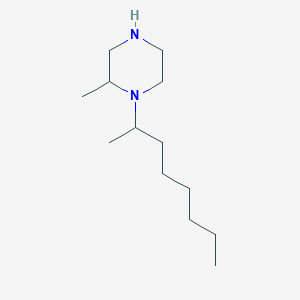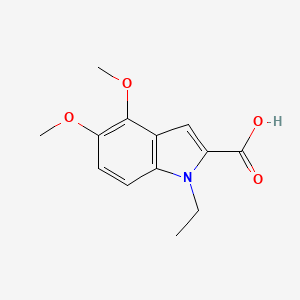
4-Bromo-3-chloro-5-methylphenylboronic acid pinacol ester; 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-chloro-5-methylphenylboronic acid pinacol ester is a chemical compound with a molecular weight of 331.44 . It is a valuable building block in organic synthesis .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One of the most common methods is the Suzuki–Miyaura cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This method uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The IUPAC name for this compound is 2-(4-bromo-3-chloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The InChI code is 1S/C13H17BBrClO2/c1-8-6-9(7-10(16)11(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 .Chemical Reactions Analysis
Pinacol boronic esters, such as this compound, are highly valuable building blocks in organic synthesis . They can undergo a variety of transformations, including oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations . Protodeboronation of these esters is not well developed, but catalytic protodeboronation utilizing a radical approach has been reported .Physical And Chemical Properties Analysis
This compound has a molecular weight of 331.44 . Its stability and reactivity can be influenced by various factors, including the substituents in the aromatic ring and the pH of the environment .Scientific Research Applications
Catalytic Protodeboronation
This compound is used in the catalytic protodeboronation of pinacol boronic esters . This process involves a radical approach and is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation . This transformation is valuable but not well known .
Synthesis of Complex Molecules
The protodeboronation process has been applied to the synthesis of complex molecules such as methoxy protected (−)-Δ8-THC and cholesterol . It has also been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Hydrolysis Studies
The compound is used in studies investigating the susceptibility of phenylboronic pinacol esters to hydrolysis at physiological pH . These studies are important because boronic acids and their esters are considered for the design of new drugs and drug delivery devices .
Design of Autotaxin Inhibitors
The compound is involved in the design of boronic acid-based autotaxin inhibitors . Autotaxin inhibitors have potential therapeutic applications in various diseases, including cancer and fibrotic diseases .
Synthesis of Boronated Phosphonium Salts
It is used in the synthesis of boronated phosphonium salts . These salts have potential applications in organic synthesis and medicinal chemistry .
Enhancement of Gene Transfection Capability
The compound is used in studies investigating the incorporation of boronic acid groups to enhance gene transfection capability . This research could lead to improved methods for delivering genetic material into cells .
Mechanism of Action
Target of Action
The primary target of 4-Bromo-3-chloro-5-methylphenylboronic acid pinacol ester is the transition metal catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound (such as our compound of interest) transfers a formally nucleophilic organic group from boron to palladium . This results in the formation of a new Pd–C bond .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this reaction contributes to the formation of new carbon-carbon bonds, which are crucial in various biochemical pathways.
Pharmacokinetics
The compound’s ADME properties are influenced by its susceptibility to hydrolysis . The kinetics of this hydrolysis is dependent on the substituents in the aromatic ring . The pH also strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . These factors can impact the compound’s bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, contributing to various biochemical processes.
Action Environment
Environmental factors, such as pH, can significantly influence the compound’s action, efficacy, and stability . For instance, the rate of hydrolysis of the compound is considerably accelerated at physiological pH . Therefore, the compound’s stability and efficacy can vary depending on the environmental conditions.
Future Directions
The future of this compound lies in its potential applications in organic synthesis. There is ongoing research into the development of new borane reagents and the optimization of existing reactions, such as the Suzuki–Miyaura coupling . Additionally, the development of methods for the protodeboronation of alkyl boronic esters is an area of active research .
properties
IUPAC Name |
2-(4-bromo-3-chloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BBrClO2/c1-8-6-9(7-10(16)11(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUASZRKTJXQGTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BBrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-chloro-5-methylphenylboronic acid pinacol ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,4-Dimethylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea; 96%](/img/structure/B6330437.png)
![1-(2-Methoxy-5-methylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea; 97%](/img/structure/B6330438.png)





![2-Methyl-1-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6330479.png)


![2-[2-(Dibromo-1H-1,2,4-triazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione; 95%](/img/structure/B6330498.png)

![1-[(3-Bromophenyl)methyl]-2-methylpiperazine](/img/structure/B6330523.png)
![3-[(2-Methylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B6330526.png)